Adefovir-d4

説明

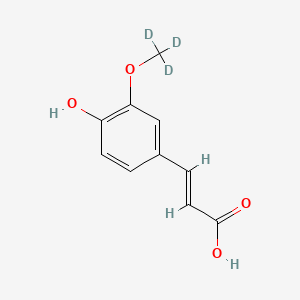

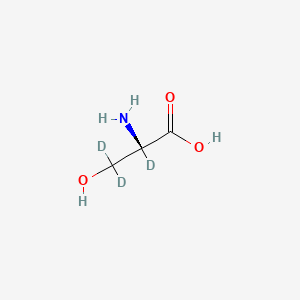

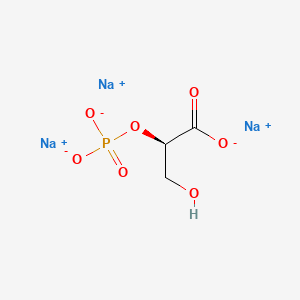

Adefovir-d4 is the deuterium labeled Adefovir . It is an adenosine monophosphate analog antiviral agent that inhibits HBV DNA polymerase after intracellular conversion to Adefovir diphosphate . It has an IC50 of 0.7 μM against HBV in the HepG2.2.15 cell line .

Molecular Structure Analysis

Adefovir-d4 is the deuterium labeled Adefovir . The molecular formula of Adefovir is C8H12N5O4P . The average mass is 273.186 Da and the monoisotopic mass is 273.062683 Da .科学的研究の応用

Improvement of Drug Solubility and Dissolution

Adefovir Dipivoxil Cocrystals: have been studied to enhance the in vitro dissolution and oral bioavailability of Adefovir Dipivoxil (ADD). By cocrystallizing ADD with coformers like paracetamol and saccharin, researchers aim to improve its solubility, which is crucial for effective drug delivery .

Enhancement of Intestinal Permeability

The selection of coformers in the cocrystallization process can significantly affect the intestinal absorption of ADD. For instance, paracetamol has been shown to inhibit P-gp, a protein that pumps foreign substances out of cells, thereby enhancing the drug’s intestinal permeability .

Pharmacokinetic Optimization

Cocrystallization with appropriate coformers can lead to an increase in the maximum concentration (Cmax) and the area under the curve (AUC) of ADD in pharmacokinetic studies. This indicates a higher level of the drug in the bloodstream over time, improving its therapeutic efficacy .

Electrochemical Sensing Applications

Adefovir has been detected using a Zirconium Molybdate Nanocomposites’ Sensing Platform . This method provides a sensitive and selective approach for the electrochemical detection of Adefovir, which is vital for monitoring drug levels in patients undergoing treatment for conditions like AIDS and chronic hepatitis B .

Drug Repurposing for Cancer Treatment

Adefovir Dipivoxil has been identified as a potential therapeutic candidate for Medullary Thyroid Carcinoma (MTC) . It acts as a transcriptional inhibitor of the RET gene, suppressing the expression of the RET protein, which is implicated in the proliferation of MTC cells .

作用機序

Target of Action

Adefovir-d4, a deuterium-labeled form of Adefovir , primarily targets the viral RNA-dependent DNA polymerase of the Hepatitis B Virus (HBV) . This enzyme plays a crucial role in the replication of the virus, making it a key target for antiviral therapy .

Mode of Action

Adefovir-d4, like its parent compound Adefovir, is an adenosine monophosphate analog . After intracellular conversion to Adefovir diphosphate, it inhibits the HBV DNA polymerase . This interaction interferes with the viral replication process, thereby reducing the proliferation of the virus .

Biochemical Pathways

Adefovir-d4 affects the biochemical pathway of viral replication in HBV. By inhibiting the HBV DNA polymerase, it disrupts the synthesis of new viral DNA, thereby preventing the replication and spread of the virus .

Pharmacokinetics

The pharmacokinetics of Adefovir-d4 are expected to be similar to those of Adefovir. Adefovir is rapidly converted to its active form in the body . It has a bioavailability of 59% and a half-life of 7.5 hours . The drug is primarily excreted in the urine . In a study, it was found that co-administration of other drugs primarily affected the apparent absorption and/or prodrug conversion of Adefovir dipivoxil, resulting in a minor drug-drug interaction .

Result of Action

The inhibition of HBV DNA polymerase by Adefovir-d4 results in a decrease in viral replication. This leads to a reduction in the viral load in patients with chronic hepatitis B . It’s important to note that adefovir is ineffective against hiv-1 .

Action Environment

The action of Adefovir-d4 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its absorption and conversion, as seen in the study mentioned earlier . Additionally, factors such as the patient’s renal function can impact the drug’s elimination from the body

Safety and Hazards

特性

IUPAC Name |

[2-(6-aminopurin-9-yl)-1,1,2,2-tetradeuterioethoxy]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N5O4P/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-17-5-18(14,15)16/h3-4H,1-2,5H2,(H2,9,10,11)(H2,14,15,16)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPKOOSCJHTBAH-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCOCP(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(O)O)N1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N5O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)